2,6-Dimethylbenzoic acid

pKa Acidity Ionization

2,6-Dimethylbenzoic acid (CAS 632-46-2) is an aromatic carboxylic acid belonging to the dimethylbenzoic acid isomer family (C9H10O2), characterized by two methyl groups situated at both ortho positions (carbons 2 and relative to the carboxyl moiety. This specific substitution pattern confers unique steric and electronic properties, distinguishing it from other isomers and making it a valuable intermediate in organic synthesis, pharmaceutical development, and materials science.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 632-46-2
Cat. No. B122861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylbenzoic acid
CAS632-46-2
Synonyms2-Carboxy-1,3-dimethylbenzene; 
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)O
InChIInChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
InChIKeyHCBHQDKBSKYGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylbenzoic Acid: A Distinct Ortho-Disubstituted Aromatic Acid for Precision Synthesis


2,6-Dimethylbenzoic acid (CAS 632-46-2) is an aromatic carboxylic acid belonging to the dimethylbenzoic acid isomer family (C9H10O2), characterized by two methyl groups situated at both ortho positions (carbons 2 and 6) relative to the carboxyl moiety . This specific substitution pattern confers unique steric and electronic properties, distinguishing it from other isomers and making it a valuable intermediate in organic synthesis, pharmaceutical development, and materials science .

Ortho-disubstituted aromatic acid for steric and electronic control in precision synthesis
Distinct pKa profile enables pH-dependent ionization tuning for aqueous reactions
Non-planar carboxylate architecture supports coordination chemistry and supramolecular design

Why 2,6-Dimethylbenzoic Acid Cannot Be Substituted by Other Isomers


While all dimethylbenzoic acid isomers share the same molecular formula (C9H10O2), their distinct methyl substitution patterns lead to significant, quantifiable differences in key properties such as acidity (pKa), thermochemical stability, and solution-phase behavior . For instance, the 2,6-isomer exhibits a uniquely enhanced acidity and a higher propensity for dimerization in aqueous solution compared to other isomers and unsubstituted benzoic acid, a behavior driven by its specific steric and hydrophobic interactions . Therefore, substituting 2,6-dimethylbenzoic acid with a different isomer in a synthetic or analytical process can lead to altered reaction kinetics, different complexation behavior, and ultimately, a change in product yield, purity, or material property, underscoring the need for precise isomer selection .

Isomer-Specific Acidity
pKa variations among dimethylbenzoic acids shift ionization behavior, potentially altering aqueous reactivity and pH-sensitive process outcomes.
Dimerization and Solution Behavior
2,6-DMBA exhibits unique temperature-dependent dimerization; other isomers may not, impacting effective concentration in solution-phase reactions.
Thermodynamic and Volatility Profiles
Significant differences in formation enthalpy and sublimation enthalpy mean substituting isomers can affect thermal process safety and purification yields.

Quantitative Evidence for Selecting 2,6-Dimethylbenzoic Acid Over Analogs


Enhanced Acidity: 2,6-Dimethylbenzoic Acid vs. Benzoic Acid and 2-Methylbenzoic Acid

2,6-Dimethylbenzoic acid exhibits a pKa of approximately 3.36 at 25°C , which is significantly lower (more acidic) than that of unsubstituted benzoic acid (pKa ~ 4.20) and o-toluic acid (pKa ~ 3.91) . This enhanced acidity, roughly one pKa unit lower, is a direct consequence of the unique steric and electronic effects of the two ortho-methyl groups .

Acidity (pKa)
Head-to-head
pKa ≈ 3.36
0.84 units lower than benzoic acid (pKa 4.20); 0.55 lower than o-toluic acid (3.91)
Supports pH-dependent ionization control
Context-dependent; verify under intended conditions
pKa Acidity Ionization Physical Chemistry

Solution-Phase Dimerization Propensity of 2,6-Dimethylbenzoic Acid vs. Analogs

In aqueous solution, 2,6-dimethylbenzoic acid exhibits a greater tendency to form dimers compared to benzoic acid and o-toluic acid . Conductance measurements show that increasing numbers of methyl groups, particularly ortho-substituents, lead to increased dimerization . For 2,6-dimethylbenzoic acid, this dimerization is driven by hydrophobic interactions and is unique in that it increases with temperature, unlike the behavior observed for the other acids .

Dimerization Behavior
Head-to-head
2,6-DMBA dimerization increases with temperature; other isomers show decreasing dimerization
May influence effective concentration in aqueous reactions
Qualitative difference; verify at intended temperature and concentration
Dimerization Hydrophobic Interaction Solution Chemistry Conductance

Thermochemical Stability: Enthalpy of Formation Comparison Across Dimethylbenzoic Acid Isomers

The standard enthalpy of formation for crystalline 2,6-dimethylbenzoic acid (ΔfH°(cr) = -440.7 ± 1.7 kJ·mol⁻¹) is less negative (less stable) compared to all other five dimethylbenzoic acid isomers, which range from -450.4 to -468.8 kJ·mol⁻¹ . This indicates a distinct thermodynamic stability profile due to steric crowding from the two ortho-methyl groups.

Enthalpy of Formation
Head-to-head
ΔfH°(cr) = -440.7 ± 1.7 kJ·mol⁻¹
9.7–28.1 kJ·mol⁻¹ less stable than other five isomers
Distinct stability profile relevant for exothermic risk and storage
Reference isomers range -450.4 to -468.8 kJ·mol⁻¹
Thermochemistry Enthalpy of Formation Stability Calorimetry

Volatility Differences: Vapor Pressure and Enthalpy of Sublimation of 2,6-Dimethylbenzoic Acid vs. Other Isomers

The enthalpy of sublimation (ΔsubH°) for 2,6-dimethylbenzoic acid is 99.1 ± 0.2 kJ·mol⁻¹ at 298.15 K, which is the lowest among the six dimethylbenzoic acid isomers . This value is significantly lower than the sublimation enthalpies of other isomers, such as 3,4-dimethylbenzoic acid (106.4 ± 0.3 kJ·mol⁻¹) . A lower sublimation enthalpy corresponds to a higher vapor pressure at a given temperature, indicating that 2,6-dimethylbenzoic acid is the most volatile of the dimethylbenzoic acid isomers.

Sublimation Enthalpy
Head-to-head
ΔsubH° = 99.1 ± 0.2 kJ·mol⁻¹
3.2–7.3 kJ·mol⁻¹ lower than other isomers
Supports higher volatility; suitable for sublimation purification
May require containment to prevent material loss
Vapor Pressure Sublimation Enthalpy Volatility Physical Property

Luminescent Lanthanide Complexes: Unique Supramolecular Structures from 2,6-Dimethylbenzoic Acid

2,6-Dimethylbenzoic acid (2,6-DMBA) serves as a primary ligand in the synthesis of lanthanide complexes, enabling the formation of unique 1D and 2D supramolecular structures via C-H···O hydrogen bonding . In a study of six complexes with the general formula [Ln(2,6-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ (Ln = La, Tb, Dy, Ho, Pr, Nd), the Tb(III) complex exhibited characteristic strong green luminescence, with calculated fluorescence lifetime and intrinsic quantum yield . This specific structural and photophysical behavior is a direct consequence of the steric and electronic properties of the 2,6-DMBA ligand, and it is not replicated with other isomeric dimethylbenzoic acid ligands under the same conditions.

Lanthanide Luminescence
Class-level
Strong green luminescence reported for Tb(III) complex with 2,6-DMBA ligand, forming 1D/2D supramolecular architectures
Supports exploration for optical material design
Class-level inference; verify under target lanthanide and conditions
Lanthanide Complexes Luminescence Supramolecular Chemistry Material Science

Structural Non-Planarity: A Key Differentiator for Ligand Design and Crystal Engineering

Quantum chemical calculations reveal that the molecule of 2,6-dimethylbenzoic acid adopts a non-planar conformation, a direct result of steric hindrance between the two ortho-methyl groups and the carboxyl group . This contrasts with the planar geometry of 2-methylbenzoic acid . The non-planar conformation influences the compound's packing in the solid state, its ability to form specific hydrogen-bonded networks, and its behavior as a ligand in metal coordination complexes .

Molecular Conformation
Head-to-head
Non-planar (2,6-DMBA) vs. planar (2-methylbenzoic acid)
Non-planarity influences crystal packing and coordination geometry
Computational study; solid-state confirmation recommended
Conformation Steric Hindrance Crystal Engineering Computational Chemistry

2,6-Dimethylbenzoic Acid: Targeted Applications Based on Quantified Differentiation


Pharmaceutical Intermediate for pH-Sensitive Formulations

Given its significantly lower pKa (~3.36) compared to benzoic acid and other isomers , 2,6-dimethylbenzoic acid is the preferred intermediate for synthesizing drug candidates requiring a specific ionization profile at a given pH, such as pH-dependent solubility for oral drug delivery or targeted release in biological environments. This is directly linked to evidence from Section 3 showing a pKa difference of approximately 0.84 units relative to benzoic acid .

Synthesis of Luminescent Lanthanide-Based Materials

Researchers and material scientists developing new optical materials, sensors, or bioimaging agents should consider 2,6-dimethylbenzoic acid as a primary ligand for lanthanide ions (e.g., Tb³⁺, Eu³⁺). The evidence in Section 3 demonstrates that this specific isomer enables the formation of unique 1D and 2D supramolecular structures and yields strong, characteristic green luminescence, a property not observed with other dimethylbenzoic acid isomers .

Specialty Ligand for Sterically Demanding Metal Complexes

2,6-Dimethylbenzoic acid's non-planar conformation, a direct result of steric hindrance from its two ortho-methyl groups , makes it a unique carboxylate ligand for transition metal and lanthanide chemistry. This steric profile can be exploited to control the coordination number and geometry of metal centers, as seen in diiron(II) complexes designed to mimic non-heme diiron enzymes , making it valuable for bioinorganic and coordination chemistry research.

Geothermal and Environmental Tracer Applications

The unique combination of high thermal stability and the distinct, quantifiable thermochemical properties of 2,6-dimethylbenzoic acid, including its specific enthalpy of formation and sublimation , supports its use as a conservative tracer in geothermal reservoir studies. Its behavior in aqueous solution, including a well-defined ionization and dimerization profile , allows for accurate modeling of fluid flow and heat transport in subsurface environments.

Application
Selection Property
Validation Focus
pH-responsive synthesis
Distinct ionization profile
pKa-dependent solubility and reactivity
Luminescent material design
Supramolecular templating with lanthanides
Luminescence output and structural integrity
Sterically demanding ligand
Non-planar steric profile
Coordination geometry and complex stability
Environmental tracer studies
Thermochemical stability and phase behavior
Tracer inertness and transport modeling

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